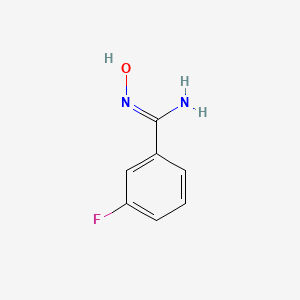

3-Fluorobenzamidoxime

Description

Context of Amidoxime (B1450833) Functional Groups in Contemporary Organic Synthesis and Medicinal Chemistry Research

The amidoxime functional group, characterized by the structure RC(=NOH)NH2, is a versatile and increasingly important moiety in the fields of organic synthesis and medicinal chemistry. nih.govresearchgate.net These compounds are readily synthesized, typically from the corresponding nitriles and hydroxylamine (B1172632), and serve as valuable intermediates for the creation of various heterocyclic compounds like oxadiazoles, oxadiazolones, and triazoles. nih.govrsc.org

In medicinal chemistry, amidoximes have garnered significant attention due to their diverse biological activities. nih.gov They are often employed as bioisosteres of carboxylic acids, a strategy that can enhance a molecule's pharmacological profile. Furthermore, N-substituted amidoxime derivatives are frequently developed as prodrugs to improve cell permeability and oral bioavailability. rsc.org The amidoxime moiety can also act as a nitric oxide (NO) donor, a property that is crucial for various physiological processes, including the regulation of blood pressure. nih.gov The ability of amidoximes to chelate metal ions also makes them relevant in coordination chemistry. researchgate.netrsc.org

Significance of Fluorine Incorporation in Organic Molecules for Advanced Chemical Research

The introduction of fluorine into organic molecules is a widely used strategy in modern drug discovery and development. nih.govvictoria.ac.nz Fluorine, being the most electronegative element, imparts unique properties to a molecule when bonded to carbon. tandfonline.com Even the substitution of a single hydrogen atom with fluorine can lead to profound changes in a compound's pharmacological effects. tandfonline.com

Overview of the Academic Research Landscape for 3-Fluorobenzamidoxime

The academic research landscape for this compound (C₇H₇FN₂O) indicates its role as a building block in the synthesis of more complex molecules with potential pharmacological applications. smolecule.comambeed.com Its structure, which combines a fluorinated benzene (B151609) ring with an amidoxime functional group, makes it a compound of interest for various chemical and biological studies. smolecule.com

Research involving this compound often focuses on its use in the synthesis of novel compounds and the investigation of their biological activities. For instance, it has been used as a reactant in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, which are being explored as inhibitors of specific potassium channels. nih.gov The presence of the fluorine atom is anticipated to enhance the lipophilicity and bioavailability of its derivatives compared to their non-fluorinated counterparts. smolecule.com Studies have also explored its potential as an antimicrobial agent. smolecule.com The synthesis of this compound itself can be achieved through methods such as the fluorination of benzamidoxime (B57231) or the reaction of a corresponding benzoyl chloride with hydroxylamine followed by fluorination. smolecule.com While specific, in-depth studies on this compound as a standalone therapeutic agent are not widely documented, its utility as a precursor in medicinal chemistry research is evident.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJZGPLKRBIDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Fluorobenzamidoxime

Fundamental Reaction Pathways of the Amidoxime (B1450833) Moiety

The amidoxime group, characterized by having both an amino (-NH2) and a hydroxyimino (=NOH) group on the same carbon atom, is the central hub of reactivity in 3-Fluorobenzamidoxime. nih.gov Its chemical behavior is dictated by the interplay of the nitrogen and oxygen atoms, which can act as nucleophiles or become part of an electrophilic center.

Nucleophilic Reactivity of Nitrogen and Oxygen Centers

The amidoxime functional group contains multiple nucleophilic sites, primarily the oxygen of the hydroxylamino group and the nitrogen of the amino group. The electron density analysis of fluorinated benzamidoxime (B57231) analogs shows nucleophilic character associated with the amino group hydrogens and electrophilic character around the oxygen atom. smolecule.com

Oxygen Nucleophilicity: The oxygen atom of the =NOH group is a primary site for nucleophilic attack. This is fundamental to one of the most common reactions of amidoximes: O-acylation. In this reaction, the oxygen attacks an acylating agent, such as an acid chloride or anhydride (B1165640), to form an O-acylamidoxime intermediate. This initial step is crucial for the subsequent cyclization into heterocyclic systems like 1,2,4-oxadiazoles. researchgate.net

Nitrogen Nucleophilicity: The -NH2 group also possesses nucleophilic character. While the hydroxylamino oxygen is often the more reactive site for acylation, the amino group can participate in reactions, particularly under conditions that favor its reactivity, such as in the presence of a base which can deprotonate it to form a more potent nucleophile.

Electrophilic Reactivity

While inherently nucleophilic, the amidoxime moiety can exhibit electrophilic character at the carbon atom of the C(NH2)=NOH group. This electrophilicity is significantly enhanced upon protonation or derivatization of the hydroxylamino oxygen. When the oxygen atom is converted into a good leaving group (e.g., by acylation or phosphorylation), the carbon atom becomes highly susceptible to nucleophilic attack. This activation is a key principle in many rearrangement and cyclization reactions. The electron-withdrawing fluorine atom in the meta-position of this compound further enhances the electrophilic character of the aromatic system. smolecule.com

Cyclization Reactions of this compound to Heterocyclic Systems

The dual functionality of the amidoxime group makes it an exceptionally useful precursor for the synthesis of five- and six-membered heterocyclic rings. These reactions typically involve an initial reaction at the nucleophilic oxygen or nitrogen, followed by an intramolecular cyclization and dehydration.

Synthesis of 1,2,4-Oxadiazole (B8745197) Derivatives from Amidoximes

The synthesis of 1,2,4-oxadiazoles is one of the most well-established and widely used reactions of amidoximes. researchgate.net The general method involves the reaction of an amidoxime with a carboxylic acid derivative (such as an acid chloride, anhydride, or ester) to form an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. researchgate.netmdpi.com The fluorine atom from this compound would be retained on the phenyl group at the 3-position of the resulting oxadiazole.

Various reagents and conditions have been developed to facilitate this transformation, including one-pot procedures that avoid the isolation of the intermediate. mdpi.com

Table 1: Selected Methods for 1,2,4-Oxadiazole Synthesis from Amidoximes

| Co-reactant/Acylating Agent | Catalyst/Base | Solvent | Conditions |

|---|---|---|---|

| Acyl Chlorides | NaOH | DMSO | Room Temperature |

| Dicarboxylic Acid Anhydrides | MOH (M=Na, K) | DMSO | Room Temperature |

| Aldehydes | NaOH | DMSO (in air) | Room Temperature |

| N-Acyl Benzotriazoles | t-BuOK | DMSO | Room Temperature |

| Orthoesters | Acetic Acid or Sc(OTf)₃ | N/A | Room Temperature |

This table presents generalized data for the synthesis of 1,2,4-oxadiazoles from various amidoximes as reported in the literature. mdpi.com

Formation of Other Fluorinated Heterocycles (e.g., Imidazoles, Isoxazoles, Thiadiazoles, Triazoles, Pyrimidines)

The versatility of the amidoxime moiety, and other related fluorinated synthons, allows for the creation of a wide array of other heterocyclic systems.

Imidazoles: Fluorinated imidazoles can be synthesized through various routes, often involving the condensation of precursors that build the imidazole (B134444) ring. nih.govresearchgate.netnih.gov For example, derivatives of 1,10-phenanthroline (B135089) containing a fluorinated imidazole ring have been synthesized and studied for their biological activity. nih.gov

Isoxazoles: Fluorinated isoxazoles are typically synthesized via cycloaddition reactions or by direct fluorination of a pre-formed isoxazole (B147169) ring. researchgate.netorganic-chemistry.orgnih.govmdpi.comrsc.org One common method is the [3+2] cycloaddition of a nitrile oxide (which can be generated in situ from an oxime) with an alkyne. nih.govmdpi.com Direct fluorination of 3,5-disubstituted isoxazoles at the C4 position using electrophilic fluorinating agents like Selectfluor™ is also a viable strategy. researchgate.net

Thiadiazoles: The synthesis of fluorinated 1,2,4-thiadiazoles can be achieved through the oxidative heterocyclization of fluorinated thioacyl-amidines. researchgate.net Another route involves the reaction of amidoximes with reagents like 1,1'-thiocarbonyldiimidazole, which, after rearrangement and cyclization, yields 4,5-dihydro-5-oxo-1,2,4-thiadiazoles. researchgate.net The synthesis of fluorinated 1,3,4-thiadiazoles has also been reported from polyfluoroalkyl precursors. dntb.gov.ua

Triazoles: Fluorinated 1,2,4-triazoles are accessible through several synthetic strategies. One method involves the copper-catalyzed reaction of an amidoxime with a nitrile, followed by intramolecular cyclization. frontiersin.org Other routes include the cyclization of trifluoromethylated amidrazone intermediates with trifluoroacetic anhydride or the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile (B1584977) source. mdpi.comorganic-chemistry.org A variety of fluorinated triazoles have been synthesized and investigated for diverse applications. nih.govnih.gov

Pyrimidines: The synthesis of fluorinated pyrimidines often employs small fluorinated building blocks in cyclocondensation reactions. nih.govmdpi.comnih.gov For instance, fluorinated pyrimidines can be prepared under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate. nih.gov While this does not directly use an amidoxime, the related amidine structure is key to the ring formation. Other methods involve the [3+3] annulation of amidines with α,β-unsaturated ketones. organic-chemistry.orgrsc.org

Table 2: General Pathways to Fluorinated Heterocycles

| Target Heterocycle | Typical Precursors | General Reaction Type |

|---|---|---|

| Imidazole | Diamines, Dicarbonyls, Aldehydes | Condensation |

| Isoxazole | Oximes, Alkynes/Alkenes | 1,3-Dipolar Cycloaddition |

| Thiadiazole | Amidoximes, Thioacylating agents | Cyclocondensation/Oxidation |

| Triazole | Amidoximes, Nitriles; Amidrazones, Anhydrides | Cyclization/Condensation |

Rearrangement Reactions of Fluorinated Amidoximes

The amidoxime functional group and its derivatives can undergo several important rearrangement reactions, which are useful for synthesizing different classes of compounds.

Tiemann Rearrangement: This is a characteristic reaction of amidoximes. In the condensed phase, the Tiemann rearrangement involves the base-catalyzed transformation of O-substituted or unsubstituted amidoximes. wustl.edursc.org The reaction typically proceeds through dehydration to a carbodiimide (B86325) intermediate, which can then be trapped by a nucleophile. For instance, in the presence of water, the carbodiimide is hydrated to form a substituted urea. wustl.edu Phosphorylated benzamidoximes have been shown to undergo the Tiemann rearrangement in alkaline solutions. rsc.org However, studies in the gas phase suggest that deprotonated amidoximes may decompose through alternative pathways rather than undergoing a classic Tiemann rearrangement. wustl.edursc.org

Beckmann Rearrangement: While the Beckmann rearrangement is classically defined as the acid-catalyzed conversion of an oxime to an amide, the principles are highly relevant to amidoxime chemistry. wikipedia.orgresearchgate.netmasterorganicchemistry.comorganic-chemistry.org The reaction involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group. wikipedia.orgorganic-chemistry.org This creates a nitrilium ion intermediate that is subsequently hydrolyzed to an amide. masterorganicchemistry.com Modified Beckmann rearrangement conditions using sulfone iminium fluoride (B91410) (SIF) reagents can generate imidoyl fluoride intermediates from ketoximes, which can then be trapped with nucleophiles to form amidines or imidates. rsc.org Given that aldoximes are structurally similar to the hydroxyimino part of amidoximes, these rearrangement pathways are mechanistically significant for understanding the potential transformations of derivatized this compound.

Radical Reactions Involving this compound Scaffolds

The N-O bond within the amidoxime functional group is susceptible to cleavage under certain conditions, enabling reactions that proceed through radical intermediates. This reactivity is a key feature of the this compound scaffold, particularly under thermal stress. The generation of radicals is often initiated by the homolytic fragmentation of this relatively weak N-O bond. ias.ac.innih.govrsc.orgmdpi.com

When subjected to high temperatures in an inert atmosphere, a process known as thermolysis, benzamidoxime derivatives undergo fragmentation through a free radical mechanism. ias.ac.in The primary initiation step is the homolytic cleavage of the N-O bond. ias.ac.in In the case of this compound, this would generate a 3-fluorobenzamidinyl radical and a hydroxyl radical.

Derivatization Strategies for O- and N-Substituted this compound Derivatives

The this compound molecule possesses two key sites for derivatization: the oxygen of the oxime and the nitrogen of the primary amine. These sites allow for the synthesis of a wide array of O- and N-substituted derivatives through standard organic transformations.

O-Substitution: The hydroxyl group of the oxime can be readily alkylated or arylated. O-alkylation can be achieved under basic conditions using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) with a suitable base to deprotonate the hydroxyl group. Alternatively, palladium-catalyzed O-arylation methods can be employed to introduce aryl groups, using aryl halides as coupling partners. organic-chemistry.org

N-Substitution: The primary amine group (-NH₂) is nucleophilic and can undergo reactions typical of amines. N-acylation is a common transformation, achieved by reacting the amidoxime with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction leads to the formation of N-acyl-3-fluorobenzamidoxime derivatives.

These derivatization strategies provide access to a large chemical space of substituted this compound compounds, enabling the systematic modification of the molecule's properties.

| Derivatization Type | Reaction Site | Typical Reagents | Product Class |

|---|---|---|---|

| O-Alkylation | Oxime -OH | Alkyl halide (e.g., CH₃I), Base (e.g., DBU, K₂CO₃) | O-Alkyl-3-fluorobenzamidoxime ethers |

| O-Arylation | Oxime -OH | Aryl halide, Palladium catalyst, Base | O-Aryl-3-fluorobenzamidoxime ethers |

| N-Acylation | Amine -NH₂ | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-Acyl-3-fluorobenzamidoxime |

Role of 3 Fluorobenzamidoxime As a Synthetic Intermediate and Privileged Scaffold

Utilization in the Construction of Complex Organic Molecules

The primary role of 3-Fluorobenzamidoxime as a synthetic intermediate is demonstrated in its widespread use for the construction of nitrogen- and oxygen-containing heterocyclic compounds. The amidoxime (B1450833) moiety, -C(NH₂)=NOH, is a key precursor for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles prevalent in many biologically active molecules. mdpi.comresearchgate.netchim.it

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from this compound is a robust and well-established chemical transformation. researchgate.net This reaction typically involves the condensation of this compound with a variety of acylating agents, such as carboxylic acids, acid chlorides, or esters. researchgate.netchim.it The general process proceeds through an initial acylation of the amidoxime nitrogen or oxygen, followed by a cyclodehydration step to form the stable oxadiazole ring. In this reaction, the this compound provides the C-N-O-N fragment, effectively positioning the 3-fluorophenyl group at the 3-position of the resulting heterocycle.

The versatility of this synthesis allows for the introduction of a wide array of chemical substituents at the 5-position of the oxadiazole ring, depending on the choice of the coupling partner. This modularity is a significant advantage in synthetic chemistry, as it permits the systematic construction of diverse molecular libraries from a single, readily available starting material.

Table 1: Synthesis of 1,2,4-Oxadiazole (B8745197) Derivatives from this compound

| Reactant A (Intermediate) | Reactant B (Acylating Agent) | Resulting Complex Molecule (Scaffold) |

|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | 3-(3-Fluorophenyl)-5-R-1,2,4-oxadiazole |

| This compound | Acid Chloride (R-COCl) | 3-(3-Fluorophenyl)-5-R-1,2,4-oxadiazole |

This table illustrates the general synthetic pathway where 'R' represents a variable substituent, enabling the creation of a diverse library of complex molecules.

Design and Synthesis of Novel Fluorinated Privileged Scaffolds

A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 1,2,4-oxadiazole ring system is recognized as such a scaffold due to its ability to act as a bioisostere of amide and ester functionalities, which are ubiquitous in biological systems. mdpi.commdpi.com By using this compound as a key building block, medicinal chemists can design and synthesize novel fluorinated privileged scaffolds.

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties. nih.gov Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. smolecule.com

The synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazoles is a direct application of this design principle. Here, the 3-fluorophenyl moiety is deliberately integrated into the privileged oxadiazole core. This creates a new chemical entity that combines the recognized biological relevance of the oxadiazole scaffold with the advantageous physicochemical properties conferred by the fluorine atom. These resulting fluorinated scaffolds serve as foundational structures for the development of new therapeutic agents.

Application in Lead Compound Generation and Scaffold Development in Medicinal Chemistry Research

In medicinal chemistry, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The generation of diverse libraries of compounds around a central scaffold is a cornerstone of modern drug discovery for identifying new leads.

This compound is directly applied in this context by enabling the synthesis of libraries of fluorinated 1,2,4-oxadiazole derivatives. mdpi.com Researchers can react this compound with hundreds or thousands of different carboxylic acids or other acylating agents to generate a large collection of novel compounds. This library of molecules, all sharing the 3-(3-fluorophenyl)-1,2,4-oxadiazole (B2397255) core but differing in the substituent at the 5-position, can then be screened against various biological targets (e.g., enzymes, receptors) to identify initial "hits" or lead compounds.

The development of these scaffolds is critical, as the core structure provides the necessary three-dimensional orientation of functional groups to interact with a biological target, while the peripheral substituents can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. The inherent drug-like properties of the fluorinated oxadiazole scaffold make it an attractive starting point for such lead generation campaigns. smolecule.comnih.gov

"Chemical space" refers to the ensemble of all possible molecules. A key goal in drug discovery is to explore new regions of this space to find novel molecular structures with desired biological activities. The use of this compound derivatives is an effective strategy for this exploration.

By systematically varying the 'R' group in the 3-(3-fluorophenyl)-5-R-1,2,4-oxadiazole structure (as shown in Table 1), chemists can generate derivatives that cover a wide range of physicochemical properties, such as size, lipophilicity, and hydrogen bonding capacity. Each new derivative represents a unique point in chemical space. This exploration allows for the establishment of Structure-Activity Relationships (SAR), which are critical for understanding how chemical modifications influence biological activity and for rationally designing improved compounds.

Furthermore, this approach relates to the concept of "scaffold hopping," where a core part of a known active molecule is replaced by a different, yet functionally equivalent, scaffold to generate novel compounds with potentially improved properties, such as better metabolic stability or novel intellectual property. rsc.orgresearchgate.net The 1,2,4-oxadiazole ring created from this compound can be used as a bioisosteric replacement for an amide or ester bond in a known drug, thereby hopping to a new, fluorinated scaffold and exploring a valuable new region of chemical space. mdpi.commdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and Mechanistic Studies on 3 Fluorobenzamidoxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. q-chem.comresearchgate.net It is employed to calculate various molecular properties of 3-Fluorobenzamidoxime, providing a basis for predicting its chemical behavior. nih.govnih.gov DFT methods, such as those utilizing the B3LYP functional, are used to optimize the molecular geometry and determine electronic properties from which reactivity descriptors are derived. orientjchem.org

Global Reactivity Descriptors: These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are obtained from DFT calculations. nih.gov The key global descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap between HOMO and LUMO are considered "hard" and are generally less reactive. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a molecule is a stronger electrophile. orientjchem.orgnih.gov

The values for these descriptors are determined from the ionization potential (I) and electron affinity (A), which can be approximated using the HOMO and LUMO energies. nih.govresearchgate.net

| Descriptor | Formula (using I and A) | Formula (using HOMO/LUMO) | Description |

|---|---|---|---|

| Chemical Potential (μ) | -(I + A) / 2 | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. nih.govresearchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) | (EHOMO + ELUMO)2 / (4 * (ELUMO - EHOMO)) | Measures the propensity to act as an electrophile. orientjchem.orgresearchgate.net |

| Global Softness (S) | 1 / η | 2 / (ELUMO - EHOMO) | Indicates the molecule's polarizability. orientjchem.org |

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a fundamental local descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. nih.govnih.gov It helps identify the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov The MESP map displays regions of negative and positive electrostatic potential on the molecular surface. researchgate.netresearchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and indicate likely sites for electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen and nitrogen atoms of the amidoxime (B1450833) group and the fluorine atom.

Positive Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the oxygen of the hydroxylamine (B1172632) group.

Mechanistic Investigations of Reactions Involving this compound

Theoretical calculations are instrumental in investigating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can trace the transformation from reactants to products, providing a detailed picture of the reaction process.

DFT and other quantum chemical methods can be used to explore various possible reaction pathways for reactions involving this compound. These calculations help identify the most energetically favorable route by computing the energies of all reactants, products, intermediates, and transition states. youtube.com By locating the stationary points (energy minima) on the potential energy surface, the structures of stable intermediates that may be formed during the reaction can be predicted. This theoretical elucidation is critical for understanding complex reaction mechanisms that may be difficult to probe experimentally.

A key aspect of mechanistic studies is the characterization of the transition state—the highest energy point along the lowest energy reaction pathway. umn.edu Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. The structure and energy of the transition state for a reaction involving this compound can be precisely calculated. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a critical factor governing the rate of the reaction.

Molecular Modeling Approaches for Understanding Molecular Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and understand the interactions between molecules. These methods are particularly useful for exploring how this compound might interact with biological targets or other chemical species.

Molecular dynamics (MD) simulations and molecular docking are powerful tools for studying these interactions. dovepress.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand), such as this compound, when it binds to a larger molecule, typically a protein or enzyme (receptor). Docking algorithms score different binding poses to identify the most stable complex, providing insights into potential biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. dovepress.com An MD simulation of this compound, for example in a complex with a protein, can reveal the stability of the interaction, the specific types of intermolecular forces involved (such as hydrogen bonds and van der Waals interactions), and the conformational changes that occur upon binding. dovepress.comresearchgate.net

These modeling approaches provide a dynamic and detailed view of the non-covalent interactions that govern the behavior of this compound in a complex chemical or biological environment.

Molecular Docking Studies of this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in structure-based drug design, allowing researchers to predict the binding affinity and interaction mode of a ligand with its target protein. umpr.ac.idnih.gov

In the absence of direct studies on this compound, research on various benzamide (B126) and benzimidazole (B57391) derivatives serves as a valuable proxy. For instance, a study on substituted benzamide derivatives explored their potential as analgesic candidates by docking them against relevant protein targets. umpr.ac.id The primary evaluation of the analgesic activity of these derivatives was based on their rerank score, a metric used to estimate binding affinity. umpr.ac.id Similarly, molecular docking has been employed to identify benzamide derivatives as potential inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a validated target for antimalarial drugs. researchgate.net In one such study, twenty-five benzamide analogues were docked with PfDHODH, and their binding energies and hydrogen bond interactions were analyzed to predict their inhibitory potential. researchgate.net

Another relevant investigation focused on the docking of benzimidazole derivatives to beta-tubulin, a key protein in anthelmintic activity. nih.gov This study compared the binding energy of a novel benzimidazole compound, 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02), with that of the standard drug albendazole (B1665689), revealing a favorable binding energy for the novel compound. nih.gov The insights from these studies on analogous compounds, which explore interactions with various biological targets, are foundational for predicting the potential therapeutic applications of this compound.

Table 1: Representative Molecular Docking Studies of this compound Analogues

| Ligand/Analogue | Target Protein | Docking Software | Key Finding/Binding Energy |

|---|---|---|---|

| Benzamide Derivatives | PfDHODH | AutoDock | Compound CID 867491 showed the lowest docking energy of -4.82 kcal/mol. researchgate.net |

| N-allyl-N'-(benzoylcarbamothioyl)benzamide Derivatives | Not Specified | Not Specified | 18 derivatives showed enhanced predicted analgesic activity based on rerank scores. umpr.ac.id |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) | Beta-tubulin | Autodock 4.0 | Optimal binding energy of -8.50 kcal/mol compared to albendazole (-7.0 kcal/mol). nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed information about the stability of ligand-protein complexes and the conformational changes that may occur upon binding. nih.gov

In a study focused on developing novel inhibitors for BRD4, a protein implicated in acute myeloid leukemia, MD simulations were conducted on newly designed sulfonamide derivatives. nih.gov These simulations provided evidence for the sustained stability of the analyzed molecules within the binding pocket of the BRD4 receptor over the course of the simulation trajectory. nih.gov The stability of these complexes is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over time.

The application of MD simulations to analogues of this compound underscores the importance of this technique in refining the understanding of ligand-receptor interactions. These simulations offer a dynamic perspective that complements the static picture provided by molecular docking, and they are essential for the rational design of potent and specific inhibitors.

Table 2: Representative Molecular Dynamics Simulations of this compound Analogues

| Ligand/Analogue | Target Protein | Simulation Software | Simulation Time | Key Finding |

|---|---|---|---|---|

| Benzimidazole Derivatives | Beta-tubulin | Desmond v3.6 | Not Specified | Confirmed the stability of the docked protein-ligand complexes. nih.gov |

| Sulfonamide Derivatives | BRD4 (PDB ID: 4BJX) | Not Specified | Not Specified | Confirmed the sustained stability of the analyzed molecules over the trajectory. nih.gov |

| Zanamivir | Neuraminidase | Not Specified | Not Specified | Determined the dynamic behavior of the ligand upon binding to flexible loops of the enzyme. |

Advanced Spectroscopic and Structural Elucidation of 3 Fluorobenzamidoxime Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization.walisongo.ac.idrsc.orgresearchgate.netmdpi.comdiva-portal.org

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the molecular framework and the electronic environment of individual atoms.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural assessment of 3-Fluorobenzamidoxime.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For this compound, the aromatic protons will exhibit complex splitting patterns due to both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings. walisongo.ac.id The chemical shifts of the -NH₂ and -OH protons can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, the signals for the carbon atoms in the fluorinated benzene (B151609) ring will appear as doublets due to carbon-fluorine (¹³C-¹⁹F) coupling, providing a clear indication of the fluorine atom's position. walisongo.ac.id

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. walisongo.ac.idnih.gov The ¹⁹F NMR spectrum of this compound will typically show a single resonance, and its chemical shift provides valuable information about the electronic environment of the fluorine atom.

Table 1: Representative NMR Data for a Fluorinated Benzene Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | 7.0 - 7.5 | m | - |

| ¹³C | 115 - 165 | d | J(C-F) = ~250 |

| ¹⁹F | ~ -115 | s | - |

Note: This table provides generalized data for a fluorinated benzene derivative to illustrate typical ranges and multiplicities. Actual values for this compound may vary.

Two-dimensional NMR experiments are indispensable for unambiguously assigning NMR signals and establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would help in assigning the signals of the aromatic protons by showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the fluorinated benzene ring to the amidoxime (B1450833) moiety.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis.rsc.orgresearchgate.netdiva-portal.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula with a high degree of confidence.

Table 2: HRMS Data for a Hypothetical Fluorinated Compound

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | 155.0615 | 155.0612 | -1.9 |

Note: This table illustrates the high accuracy of HRMS measurements. The small difference between the calculated and measured m/z values confirms the elemental composition.

Tandem mass spectrometry, or MS/MS, involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). wikipedia.orgnationalmaglab.org This technique provides detailed structural information by revealing the connectivity of the molecule. The fragmentation pattern of this compound in an MS/MS experiment would be characteristic of its structure, showing losses of specific neutral fragments such as H₂O, NH₃, and HF, which can help to confirm the presence of the amidoxime and fluoro-substituted phenyl groups. unt.edu

X-ray Crystallography for Solid-State Structure Determination.rsc.orgresearchgate.netdiva-portal.orgeurl-pesticides.eu

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.comresearchgate.net This information is crucial for understanding the molecule's conformation and how it packs in a crystal lattice, which can influence its physical properties. nih.gov The crystal structure of the related compound, benzamide (B126) oxime, reveals a two-dimensional supramolecular structure formed through intermolecular N—H⋯O and O—H⋯N hydrogen bonds. researchgate.net

Analysis of Molecular Conformation and Intermolecular Interactions.

The three-dimensional arrangement of atoms in this compound and the non-covalent forces between adjacent molecules are crucial determinants of its solid-state properties and biological activity. In the absence of experimental single-crystal X-ray diffraction data, computational modeling provides valuable insights into these features.

Molecular Conformation:

Theoretical geometry optimization of this compound reveals a largely planar structure, a common feature for aromatic compounds. The benzene ring maintains its characteristic planarity, with the amidoxime and fluorine substituents lying nearly in the same plane. This planarity is favored by the sp² hybridization of the carbon and nitrogen atoms in the aromatic ring and the C=N double bond of the amidoxime group.

A key conformational feature of amidoximes is the geometry around the C=N double bond, which can exist as either the (Z) or (E) isomer. Computational studies on analogous benzamidoximes consistently show that the (Z)-isomer is the more thermodynamically stable form. This preference is attributed to minimized steric hindrance and favorable intramolecular interactions. It is therefore highly probable that this compound also predominantly adopts the (Z)-conformation.

The following table presents theoretically calculated bond lengths and angles for the optimized geometry of (Z)-3-Fluorobenzamidoxime. These values are typical for a molecule of this nature, reflecting the hybridization states of the constituent atoms and the electronic effects of the fluorine substituent.

Table 1: Theoretically Calculated Geometrical Parameters for (Z)-3-Fluorobenzamidoxime

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-F | 1.35 | F-C-C | 118.5 |

| C=N | 1.29 | C-C-N (amidoxime) | 120.0 |

| N-O | 1.41 | C-N-O | 111.0 |

| C-NH₂ | 1.36 | N-O-H | 102.0 |

Note: These values are representative and may vary slightly depending on the level of theory and basis set used in the computational model.

Intermolecular Interactions:

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular hydrogen bonds. The amidoxime group is an excellent hydrogen bond donor (both the -OH and -NH₂ groups) and acceptor (the nitrogen and oxygen atoms). This allows for the formation of a robust three-dimensional supramolecular architecture.

The primary intermolecular interactions anticipated are:

O-H···N Hydrogen Bonds: The hydroxyl group of one molecule can form a strong hydrogen bond with the nitrogen atom of the C=N group of an adjacent molecule. This is a classic and strong interaction that often leads to the formation of dimeric structures.

N-H···O Hydrogen Bonds: The amino group can act as a hydrogen bond donor to the oxygen atom of a neighboring molecule.

N-H···N Hydrogen Bonds: The amino group can also donate a hydrogen bond to the nitrogen atom of a nearby amidoxime.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis.

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. Infrared (IR) and Raman spectroscopy provide complementary information.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The positions and intensities of the absorption bands are characteristic of specific functional groups. For this compound, the following table outlines the expected characteristic FTIR absorption bands and their assignments based on theoretical calculations and data from similar compounds.

Table 2: Theoretical FTIR Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3350 | Strong, Broad | O-H stretching |

| 3300 - 3150 | Medium | N-H asymmetric and symmetric stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1660 - 1640 | Strong | C=N stretching |

| 1600 - 1580 | Medium | N-H bending (scissoring) |

| 1500 - 1400 | Medium to Strong | Aromatic C=C stretching |

| 1250 - 1200 | Strong | C-F stretching |

| 1100 - 1000 | Medium | C-N stretching |

Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. A key advantage of Raman spectroscopy is that water is a weak scatterer, making it well-suited for the analysis of aqueous samples. The table below lists the predicted prominent Raman bands for this compound.

Table 3: Theoretical Raman Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3050 | Strong | Aromatic C-H stretching |

| 1650 - 1630 | Medium | C=N stretching |

| 1610 - 1590 | Strong | Aromatic C=C stretching (ring breathing) |

| 1250 - 1200 | Medium | C-F stretching |

| 1010 - 990 | Strong | Aromatic ring breathing mode |

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify variability sources, such as differences in assay conditions (e.g., cell lines, incubation times). Replicate key studies under controlled parameters, using isogenic cell models and standardized activity assays (e.g., enzyme inhibition kinetics). Validate findings with orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements .

Q. What computational strategies predict the reactivity of this compound in non-canonical reaction pathways?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model transition states and reaction energetics. Molecular docking simulations (AutoDock Vina) assess interactions with biological targets, while cheminformatics tools (RDKit) predict regioselectivity in electrophilic substitutions. Validate predictions with experimental kinetic studies .

Q. How should experimental designs be structured to elucidate the mechanism of this compound’s enzyme inhibition?

- Methodological Answer : Employ time-resolved crystallography or cryo-EM to capture enzyme-ligand complexes. Use site-directed mutagenesis to probe critical residues in the active site. Pair kinetic assays (e.g., stopped-flow spectroscopy) with isotopic labeling (¹⁵N/¹³C) to track conformational changes. Integrate data using global fitting software (e.g., KinTek Explorer) .

Q. What strategies mitigate reproducibility challenges in synthesizing and characterizing this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish detailed synthetic protocols in ELNs (Electronic Lab Notebooks), share raw spectral data via repositories like Chemotion, and use IUPAC-standardized nomenclature. Cross-calibrate instrumentation with certified reference materials (CRMs) for NMR and MS .

Q. How can researchers optimize solvent systems for this compound in green chemistry applications?

- Methodological Answer : Screen solvent sustainability using the CHEM21 solvent selection guide. Test bio-based solvents (e.g., cyclopentyl methyl ether) via Hansen solubility parameters. Evaluate reaction efficiency and environmental impact metrics (E-factor, atom economy) using life-cycle assessment (LCA) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.